6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Description
6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused heterocyclic core (4H-3,1-benzoxazin-4-one) substituted with two methoxy groups at positions 6 and 7 and a 3-nitrophenyl group at position 2. Benzoxazinones are bioactive scaffolds with applications ranging from enzyme inhibition to herbicidal activity . The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
6,7-dimethoxy-2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-22-13-7-11-12(8-14(13)23-2)17-15(24-16(11)19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDECLWIMVSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-nitrobenzoyl chloride with 6,7-dimethoxy-2-aminophenol under basic conditions to form the desired benzoxazinone ring system. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: Acidic or basic conditions, depending on the specific cyclization reaction.
Major Products Formed
Reduction: 6,7-Dimethoxy-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that benzoxazine derivatives, including 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, exhibit anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxicity against human cancer cells by targeting specific pathways involved in cell survival and growth .
2. Antifungal Activity
The compound has been evaluated for its antifungal properties. In a study focusing on the synthesis and biological evaluation of benzoxazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against various strains of fungi. This suggests potential applications in developing antifungal agents .
3. Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Research has explored its effects on nicotinamide adenine dinucleotide (NAD+) metabolism through inhibition of the enzyme nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. This could have implications for diseases related to NAD+ depletion .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Variations
Benzoxazinones are distinguished by substituents on the heterocyclic core (positions 2, 6, and 7) and the nature of the aryl group at position 2. Key analogs include:
Key Structural Insights :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity at the C-4 carbonyl, critical for covalent enzyme inhibition .
- Methoxy groups at positions 6 and 7 improve solubility and modulate steric interactions in herbicidal applications .
- Aryl substituents at position 2 dictate target specificity. For example, 3-nitrophenyl derivatives show stronger inhibition of proteases compared to methyl or phenoxymethyl analogs .
Physicochemical Properties
- Spectral Features : The IR spectrum of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one shows a carbonyl stretch at 1766 cm⁻¹, while the 3-nitrophenyl analog likely exhibits similar absorption with shifts due to substituent orientation . Methoxy groups contribute to distinct NMR signals (e.g., δ ~3.995 ppm for -OCH₃) .
- Stability : Nitro-substituted derivatives exhibit higher thermal stability compared to methyl or halogenated analogs, as seen in thermolytic decomposition studies .
Biological Activity
6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone family. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₆H₁₂N₂O₆
- Molecular Weight : 328.28 g/mol
- CAS Number : 331461-74-6
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 3
Antimicrobial Activity
Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various pathogens.
| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|
| Staphylococcus aureus | 24 | 1000 |
| Escherichia coli | 20 | 1000 |
| Candida albicans | 18 | 1000 |
The compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been noted in several studies . The presence of the nitro group on the phenyl ring is believed to enhance its antibacterial properties.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. For instance:
| Fungal Strain | Inhibition (%) | Concentration (ppm) |
|---|---|---|
| Rhizoctonia solani | 90 | 1000 |
| Sclerotium rolfsii | 52.3 | 500 |
The data indicate that while the compound is effective against Rhizoctonia solani at higher concentrations, its efficacy diminishes against Sclerotium rolfsii, suggesting a selective action mechanism .
The biological activity of benzoxazinones is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, they are known to act as inhibitors of serine proteases through enzyme acylation mechanisms . The structure of the compound facilitates nucleophilic attacks on the lactone carbon by active site serines in these enzymes.
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A study focused on the anticancer potential of benzoxazinones highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Study on Anti-inflammatory Effects :
Another research effort evaluated the anti-inflammatory properties of related benzoxazinones. The findings suggested that these compounds could significantly reduce inflammatory markers in vitro and in vivo models .
Q & A
Q. What are the common synthetic routes for 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step approach. First, nitrohomoveratric acid reacts with polyphosphoric acid (PPA) to form an intermediate, which is treated with acetic anhydride to yield 2-methyl-6,7-dimethoxy-3,1-benzoxazin-4-one . Substitution at the 2-position (e.g., with 3-nitrophenyl groups) is achieved using nitrophenyl derivatives under alkaline Schotten-Baumann acylation conditions. Key factors include:
- pH control : Maintaining an alkaline medium during acylation ensures optimal nucleophilic attack .
- Solvent selection : Propionic anhydride or glacial acetic acid is used for cyclization, with DMF as a catalyst to enhance reactivity .
Typical yields range from 60–75%, with impurities arising from incomplete acylation or over-oxidation.
Q. Which spectroscopic and chromatographic methods are standard for characterizing this compound?
- 1H NMR : Methoxy groups appear as singlets at δ ~3.9–4.0 ppm, while aromatic protons from the 3-nitrophenyl group resonate as multiplets at δ ~7.3–8.1 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1751 cm⁻¹) and C=N (1659 cm⁻¹) confirm the benzoxazinone core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 313.11) and fragmentation patterns validate the structure .
- HPLC : Used to assess purity (>95% required for biological assays) .
Q. What in vitro biological assays are routinely used to evaluate its bioactivity?
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values reported) .
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity .
- Cerebroprotective activity : Evaluated in neuronal cell lines under oxidative stress (e.g., H₂O₂-induced apoptosis) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of benzoxazinone derivatives?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields (>85%) by promoting uniform heating. For example, cyanuric chloride/DMF-mediated cyclization under microwaves produces 2,2'-arylene-substituted bis(benzoxazinone) derivatives with minimal by-products . Key advantages:
- Energy efficiency : Lower thermal decomposition risks.
- Scalability : Demonstrated in gram-scale syntheses .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in bioactivity data (e.g., variable IC₅₀ values) may arise from:
- Crystallinity differences : Amorphous vs. crystalline forms alter solubility and bioavailability. Use powder XRD to verify polymorphism .
- Stereoelectronic effects : Computational modeling (DFT) predicts how substituents (e.g., nitro groups) influence electron density and binding affinity .
- Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, solvent controls) .
Q. How do steric and electronic factors at the 2-position influence heterocyclic ring-opening reactions?
Substituents like 3-nitrophenyl increase steric hindrance, slowing nucleophilic attacks. For example:
- Hydrazine hydrate reactions : Bulky groups at C-2 reduce ring-opening rates, favoring hydrazide formation over quinazolinone derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions .
Kinetic studies (e.g., time-resolved NMR) quantify these effects .
Q. What are the challenges in scaling up benzoxazinone synthesis for preclinical studies?
- By-product management : Acetic anhydride excess can form acetylated impurities; optimize stoichiometry (e.g., 1:1.2 molar ratio) .
- Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Safety : Nitrophenyl intermediates are explosive; use controlled temperature (<80°C) and inert atmospheres .
Methodological Guidance
Q. How to optimize reaction conditions for high regioselectivity in benzoxazinone derivatives?
Q. Which computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., GABA receptors for anticonvulsant activity) .
- Pharmacophore mapping : Identifies critical hydrogen-bonding sites (e.g., nitro group interactions with active-site residues) .
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at methoxy positions .
Data Contradiction Analysis
Q. Why do antimicrobial activities vary across studies for structurally similar derivatives?
Q. How to reconcile conflicting NMR data for benzoxazinone derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
